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Compound of Interest

Compound Name: Tristearin-d105

Cat. No.: B588901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of

Tristearin-d105, a fully deuterated stable isotope-labeled triglyceride. Given the limited

availability of a published mass spectrum for this specific compound, this document outlines the

predicted fragmentation patterns based on established principles of triglyceride mass

spectrometry. It also presents detailed experimental protocols for its analysis using modern

liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are crucial

for its application as an internal standard in quantitative studies.

Introduction
Tristearin-d105 (C₅₇H₅D₁₀₅O₆, MW: 997.13) is the deuterated analog of tristearin, a

triglyceride composed of a glycerol backbone and three stearic acid chains.[1] The complete

replacement of hydrogen with deuterium atoms makes it an ideal internal standard for mass

spectrometry-based quantification of lipids in complex biological matrices. Its distinct mass shift

allows for clear differentiation from its endogenous, non-labeled counterpart, ensuring accurate

and precise measurements in pharmacokinetic and metabolic studies. Understanding its mass

spectrometric behavior, particularly its fragmentation pattern, is essential for developing robust

analytical methods.
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The mass spectrum of Tristearin-d105 is predicted to be characterized by a prominent

molecular ion and a series of diagnostic fragment ions resulting from the neutral loss of its

deuterated fatty acid chains. The primary fragmentation pathway involves the successive loss

of deuterated stearic acid (d35-stearic acid) moieties from the protonated or sodiated molecular

ion.

The fragmentation of triglycerides is well-understood and typically proceeds through the loss of

a fatty acid chain to form a diglyceride-like fragment ion. This fragment can then lose another

fatty acid to produce a monoglyceride-like fragment. In the case of Tristearin-d105, the

masses of these fragments will be significantly higher due to the extensive deuteration.

Below is a table summarizing the predicted major ions in the positive ion mode mass spectrum

of Tristearin-d105, assuming the formation of a sodium adduct, which is common for

triglycerides in electrospray and MALDI ionization.

Predicted Ion Formula m/z (amu) Description

[M+Na]⁺ [C₅₇H₅D₁₀₅O₆Na]⁺ 1020.13
Sodium adduct of the

molecular ion

[M+H]⁺ [C₅₇H₆D₁₀₅O₆]⁺ 998.14
Protonated molecular

ion

[M+Na-C₁₈D₃₅O₂H]⁺ [C₃₉H₄D₇₀O₄Na]⁺ 699.83

Loss of one

deuterated stearic

acid

[M+H-C₁₈D₃₅O₂H]⁺ [C₃₉H₅D₇₀O₄]⁺ 677.84

Loss of one

deuterated stearic

acid from the

protonated molecule

[C₁₈D₃₅O]⁺ [C₁₈D₃₅O]⁺ 299.45
Deuterated stearoyl

acylium ion

Note: The m/z values are calculated based on the monoisotopic masses of the elements and

their isotopes.
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The fragmentation process can be visualized as a sequential loss of the deuterated stearic acid

chains from the glycerol backbone.

Tristearin-d105
[M+Na]⁺

m/z 1020.13

Diglyceride-like fragment
[M+Na-C₁₈D₃₅O₂H]⁺

m/z 699.83

- d35-Stearic Acid

d35-Stearoyl Acylium Ion
[C₁₈D₃₅O]⁺
m/z 299.45

- d35-Diacylglycerol
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Predicted fragmentation pathway of Tristearin-d105.

Experimental Protocols
The following is a detailed protocol for the analysis of Tristearin-d105 using a liquid

chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is suitable for

the quantification of tristearin in biological samples using Tristearin-d105 as an internal

standard.

Sample Preparation (Lipid Extraction)
A robust lipid extraction is critical for accurate analysis. A modified Bligh-Dyer extraction is

recommended:
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To 100 µL of plasma or homogenized tissue, add 375 µL of a 1:2 (v/v) mixture of

chloroform:methanol.

Add a known amount of Tristearin-d105 solution (e.g., 10 µL of a 1 µg/mL solution in

chloroform) to serve as the internal standard.

Vortex the mixture vigorously for 1 minute.

Add 125 µL of chloroform and vortex for 30 seconds.

Add 125 µL of water and vortex for 30 seconds.

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

Carefully collect the lower organic phase containing the lipids using a glass syringe.

Dry the collected organic phase under a gentle stream of nitrogen gas.

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:toluene for

LC-MS/MS analysis.

Liquid Chromatography Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

Mobile Phase B: 10 mM ammonium formate in 90:10 (v/v) isopropanol:acetonitrile with 0.1%

formic acid.

Gradient:

0-2 min: 30% B

2-15 min: Linear gradient from 30% to 95% B
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15-20 min: Hold at 95% B

20.1-25 min: Re-equilibrate at 30% B

Flow Rate: 0.3 mL/min

Column Temperature: 50 °C

Injection Volume: 5 µL

Mass Spectrometry Conditions
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap).

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Gas Temperature: 350 °C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

Tristearin (non-deuterated): Precursor ion (Q1): m/z 914.8 (as [M+Na]⁺) -> Product ion

(Q3): m/z 607.5 (loss of one stearic acid).

Tristearin-d105 (Internal Standard): Precursor ion (Q1): m/z 1020.1 (as [M+Na]⁺) ->

Product ion (Q3): m/z 699.8 (loss of one d35-stearic acid).

The following diagram illustrates the general experimental workflow for the quantitative analysis

of tristearin using Tristearin-d105 as an internal standard.
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Experimental workflow for tristearin analysis.
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Conclusion
While a definitive, published mass spectrum for Tristearin-d105 is not readily available, its

fragmentation pattern can be reliably predicted based on the well-established mass

spectrometric behavior of triglycerides. This guide provides the foundational knowledge

required for researchers to develop and validate robust analytical methods for the quantification

of tristearin in various biological matrices. The detailed experimental protocol serves as a

starting point that can be further optimized for specific instrumentation and research

applications. The use of Tristearin-d105 as an internal standard is crucial for achieving high-

quality, reproducible data in lipidomic and metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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